molecular formula C13H11N3NaO2+ B14754843 Sodium;2-(anilinodiazenyl)benzoic acid CAS No. 1025-92-9

Sodium;2-(anilinodiazenyl)benzoic acid

Katalognummer: B14754843
CAS-Nummer: 1025-92-9
Molekulargewicht: 264.23 g/mol
InChI-Schlüssel: NRTLBTJOBRGMON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PUBCHEM_54598993 is a chemical compound listed in the PubChem database, which is a public repository for information on chemical substances and their biological activities. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PUBCHEM_54598993 involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of PUBCHEM_54598993 is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: PUBCHEM_54598993 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

    Substitution: Nucleophilic or electrophilic reagents are used depending on the nature of the substituent being introduced or replaced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

PUBCHEM_54598993 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of PUBCHEM_54598993 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

  • Compound A
  • Compound B
  • Compound C

Comparison: PUBCHEM_54598993 is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. For instance, its binding affinity to certain receptors may be higher, or it may exhibit greater stability under specific conditions.

Eigenschaften

CAS-Nummer

1025-92-9

Molekularformel

C13H11N3NaO2+

Molekulargewicht

264.23 g/mol

IUPAC-Name

sodium;2-(anilinodiazenyl)benzoic acid

InChI

InChI=1S/C13H11N3O2.Na/c17-13(18)11-8-4-5-9-12(11)15-16-14-10-6-2-1-3-7-10;/h1-9H,(H,14,15)(H,17,18);/q;+1

InChI-Schlüssel

NRTLBTJOBRGMON-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NN=NC2=CC=CC=C2C(=O)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.